molecular formula C12H6Cl3NO4 B14597353 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol CAS No. 61147-98-6

2-Nitro-5-(2,4,6-trichlorophenoxy)phenol

Cat. No.: B14597353
CAS No.: 61147-98-6
M. Wt: 334.5 g/mol
InChI Key: DNPIUGRLBOTLTJ-UHFFFAOYSA-N
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Description

2-Nitro-5-(2,4,6-trichlorophenoxy)phenol is a phenolic compound featuring a nitro group (-NO₂) at the ortho position and a 2,4,6-trichlorophenoxy substituent at the para position of the phenol ring. The trichlorophenoxy group consists of a phenyl ring substituted with three chlorine atoms at the 2, 4, and 6 positions, linked via an oxygen atom to the main phenolic structure. The following comparison leverages structurally related analogs to infer its properties.

Properties

CAS No.

61147-98-6

Molecular Formula

C12H6Cl3NO4

Molecular Weight

334.5 g/mol

IUPAC Name

2-nitro-5-(2,4,6-trichlorophenoxy)phenol

InChI

InChI=1S/C12H6Cl3NO4/c13-6-3-8(14)12(9(15)4-6)20-7-1-2-10(16(18)19)11(17)5-7/h1-5,17H

InChI Key

DNPIUGRLBOTLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol typically involves the nitration of 2,4,6-trichlorophenol followed by a nucleophilic aromatic substitution reaction. The nitration process introduces the nitro group into the phenol ring, while the substitution reaction attaches the trichlorophenoxy group to the phenol .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(2,4,6-trichlorophenoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol with compounds sharing key functional groups or substitution patterns:

Compound Name Molecular Formula Key Substituents Biological/Chemical Properties Source
2-Nitro-5-(2,4,6-trichlorophenoxy)phenol C₁₂H₆Cl₃NO₄ (inferred) -NO₂ (ortho), -O-C₆H₂Cl₃ (para) Predicted: High lipophilicity, redox activity N/A
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol C₁₃H₇ClF₃NO₄ -NO₂ (ortho), -O-C₆H₃Cl(CF₃) (para) Enzyme inhibition, ligand in catalysis
2-Nitro-5-(trifluoromethoxy)phenol C₇H₄F₃NO₄ -NO₂ (ortho), -OCF₃ (para) Anticancer activity via redox interactions
4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol C₇H₃F₄NO₄ -NO₂ (ortho), -F (para), -OCF₃ (meta) Enhanced stability and lipophilicity
2,4,6-Trichlorophenol (TCP) C₆H₃Cl₃O -Cl (2,4,6) Antimicrobial, environmental persistence
Key Observations:

Nitro Group Influence: The nitro group at the ortho position (common in all analogs) enhances redox activity, enabling interactions with biomolecules like enzymes or DNA . In 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol, the nitro group contributes to enzyme inhibition and catalytic applications .

Chlorinated vs. TCP (2,4,6-trichlorophenol) lacks the phenoxy linkage but demonstrates strong antimicrobial activity due to chlorine’s electronegativity .

Biological Activity: Trifluoromethoxy analogs () show anticancer and antimicrobial properties, attributed to their ability to disrupt membrane integrity or redox pathways . Chlorinated phenols (e.g., TCP) are widely used as biocides but face regulatory restrictions due to environmental persistence .

Functional Group Modifications and Activity Trends

  • Replacement of Chlorine with Fluorine: Fluorinated analogs (e.g., 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol) exhibit higher metabolic stability than chlorinated derivatives, making them more suitable for drug development .
  • Phenoxy Linkage: The phenoxy group in 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol enables structural flexibility, enhancing its binding to biological targets compared to non-phenoxy TCP .

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